(R)-NODAGA-tris(t-Bu ester) (R)-NODAGA-tris(t-Bu ester)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16593325
InChI: InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m1/s1
SMILES:
Molecular Formula: C27H49N3O8
Molecular Weight: 543.7 g/mol

(R)-NODAGA-tris(t-Bu ester)

CAS No.:

Cat. No.: VC16593325

Molecular Formula: C27H49N3O8

Molecular Weight: 543.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-NODAGA-tris(t-Bu ester) -

Specification

Molecular Formula C27H49N3O8
Molecular Weight 543.7 g/mol
IUPAC Name (4R)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Standard InChI InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m1/s1
Standard InChI Key ADHGPCATMVZKLP-HXUWFJFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)CN1CCN(CCN(CC1)[C@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

(R)-NODAGA-tris(t-Bu ester), with the IUPAC name (4R)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, has a molecular formula of C27H49N3O8 and a molecular weight of 543.7 g/mol. The compound’s structure includes a triazacyclononane backbone functionalized with three tert-butyl ester groups and a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety. The tert-butyl esters improve solubility in organic solvents, facilitating synthetic modifications, while the NODAGA component provides high-affinity chelation sites for metal ions such as gallium-68 and copper-64 .

Physicochemical Properties

The compound exhibits exceptional hydrophilicity, as evidenced by its logD value of -4.33 ± 0.09, which is significantly lower than that of other chelators like 99mTc-GSA (-1.88 ± 0.02) . This hydrophilicity contributes to rapid renal clearance and reduced nonspecific binding in vivo. Additionally, (R)-NODAGA-tris(t-Bu ester) demonstrates high plasma stability, with >93% of the compound remaining intact after 120 minutes in human serum .

Synthesis and Modification

Synthetic Pathway

The synthesis of (R)-NODAGA-tris(t-Bu ester) involves a multi-step process:

  • Branching Unit Preparation: TRIS (tris(hydroxymethyl)aminomethane) is reacted with propargyl bromide to form an ether conjugate .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition attaches three galactose moieties to the TRIS backbone, followed by Boc-deprotection using trifluoroacetic acid (TFA) .

  • Linker Introduction: 4-Aminobutyric acid is added to the free amino group of TRIS, serving as a spacer to reduce steric hindrance during biomolecule conjugation .

  • NODAGA Coupling: The R-NODAGA chelator is conjugated to the linker, followed by deprotection of acetyl groups to yield the final product .

Radiolabeling Efficiency

(R)-NODAGA-tris(t-Bu ester) achieves radiochemical yields exceeding 95% when labeled with gallium-68 under mild conditions (pH 4.5, 95°C, 10 minutes) . This efficiency is critical for clinical applications requiring rapid tracer preparation.

Applications in Nuclear Medicine

Diagnostic Imaging

The compound’s primary application lies in positron emission tomography (PET) imaging. For example, [68Ga]Ga-NODAGA-TriGalactan, derived from (R)-NODAGA-tris(t-Bu ester), targets the asialoglycoprotein receptor (ASGR) on hepatocytes, enabling precise liver function assessment . Key findings include:

  • Liver Uptake: 33.4 ± 0.9% injected dose per gram (%ID/g) at 10 minutes post-injection, sustained at 27.7 ± 3.1% ID/g after 60 minutes .

  • Background Clearance: Blood activity drops to 0.3 ± 0.04% ID/g at 60 minutes, yielding liver-to-blood ratios of 92:1 .

Research Findings and Comparative Analysis

Stability and Binding Affinity

Parameter[68Ga]Ga-NODAGA-TriGalactan99mTc-GSA
logD-4.33 ± 0.09-1.88 ± 0.02
Serum Stability (2h)92.9 ± 4.6%65%
IC50 (ASGR Binding)73.2 ± 67.5 nM19.6 ± 17.1 nM

While 99mTc-GSA shows higher ASGR affinity, (R)-NODAGA derivatives offer superior stability and clearance kinetics, making them preferable for PET imaging .

Comparison with Other Chelators

ChelatorKey FeaturesLimitations
DOTAVersatile; binds multiple radionuclidesLower stability at physiological pH
HBED-CCHigh affinity for gallium-68Limited availability; high cost
NOTARapid radiolabelingReduced binding to large biomolecules

(R)-NODAGA-tris(t-Bu ester) outperforms these agents in applications requiring prolonged circulation times and low protein binding .

Future Perspectives

Ongoing research aims to expand the compound’s utility through:

  • Multimodal Imaging: Conjugation with fluorescent dyes (e.g., BP-Fluor-647) for combined PET/fluorescence imaging .

  • Theragnostic Pairs: Using gallium-68 for diagnostics and lutetium-177 for therapy in tandem applications.

  • Improved Targeting: Engineering peptide conjugates for oncology targets such as prostate-specific membrane antigen (PSMA) and somatostatin receptors .

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